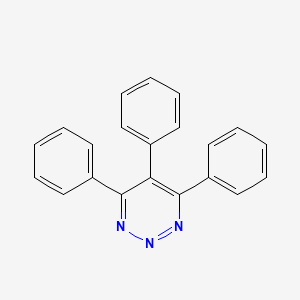

1,2,3-Triazine, 4,5,6-triphenyl-

説明

Contextualization of Triazine Isomers in Organic Chemistry

Triazines exist as three distinct isomers, differentiated by the relative positions of their three nitrogen atoms within the six-membered ring. imedpub.com These are the 1,2,3-triazine (B1214393), 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579) isomers. imedpub.com Each isomer, while sharing the same molecular formula (C₃H₃N₃ for the parent compounds), exhibits unique chemical and physical properties due to the differences in their electronic distribution and molecular symmetry. imedpub.com

The three triazine isomers display significant differences in their stability, reactivity, and synthetic accessibility. The 1,3,5-triazine, or s-triazine, is the most common and well-studied isomer, known for its high symmetry and stability. imedpub.com In contrast, the 1,2,3-triazine system is the least explored, primarily due to its inherent instability and challenging synthesis. globalscitechocean.com The 1,2,4-triazine isomer occupies an intermediate position in terms of stability and has been investigated for a variety of applications. imedpub.com

The resonance energy of triazines is considerably lower than that of benzene (B151609), making them more susceptible to nucleophilic attack and less so to electrophilic substitution. imedpub.com This reactivity is further modulated by the position of the nitrogen atoms. For instance, the vicinal arrangement of three nitrogen atoms in the 1,2,3-triazine ring leads to a particularly electron-deficient system, influencing its chemical behavior.

Table 1: Comparative Properties of Parent Triazine Isomers

| Property | 1,2,3-Triazine | 1,2,4-Triazine | 1,3,5-Triazine |

| Symmetry | Low | Low | High |

| Relative Stability | Least Stable | Moderately Stable | Most Stable |

| Synthetic Accessibility | Challenging | Moderate | Readily Accessible |

| Primary Reactivity | Prone to ring opening and cycloaddition reactions | Undergoes nucleophilic substitution and cycloaddition | Undergoes nucleophilic substitution |

This table presents a generalized comparison of the parent triazine isomers.

The exploration of 1,2,3-triazine chemistry has been a gradual process, marked by the development of specialized synthetic methods to access this unstable ring system. globalscitechocean.com Early research focused on understanding the fundamental properties and reactivity of the parent and simple alkyl- or aryl-substituted 1,2,3-triazines. More recent investigations have expanded to include the synthesis of more complex derivatives and the exploration of their potential in various fields, including medicinal chemistry. nih.govresearchgate.net Reviews of the literature highlight a growing interest in the unique chemical space occupied by 1,2,3-triazine analogs. nih.govresearchgate.net

Significance of Triphenyl Substitution in Aromatic Heterocyclic Systems

The introduction of multiple phenyl groups onto a heterocyclic core, as in the case of 4,5,6-triphenyl-1,2,3-triazine, has profound effects on the molecule's properties. Phenyl groups are bulky substituents that can introduce significant steric hindrance, influencing the molecule's conformation and the accessibility of its reactive centers.

Rationale for Dedicated Academic Investigation of 1,2,3-Triazine, 4,5,6-triphenyl-

A dedicated academic investigation into 1,2,3-triazine, 4,5,6-triphenyl- is warranted due to a confluence of factors, including its unique structural attributes, the inherent challenges in its study, and the potential for uncovering novel chemical reactivity.

The 1,2,3-triazine ring possesses a unique arrangement of three contiguous nitrogen atoms, creating a highly electron-deficient π-system. youtube.com This inherent electronic nature makes it susceptible to reactions not commonly observed in more electron-rich aromatic systems. The introduction of three phenyl groups at the 4, 5, and 6 positions would further modulate this electronic landscape, creating a complex interplay of steric and electronic effects that could lead to novel chemical behavior.

The synthesis of the 1,2,3-triazine ring is notoriously challenging due to the ring's inherent instability. globalscitechocean.com Many synthetic routes are limited in scope and often result in low yields. The parent 1,2,3-triazine, for example, is a volatile and explosive compound. While substitution can enhance stability, the synthesis of a polysubstituted derivative like 4,5,6-triphenyl-1,2,3-triazine presents a significant synthetic hurdle. Overcoming these challenges would represent a notable advancement in heterocyclic chemistry.

The inherent instability of the 1,2,3-triazine ring often leads to facile ring-opening or rearrangement reactions, which can be both a challenge and an opportunity for synthetic chemists. A thorough investigation of the thermal and photochemical stability of 4,5,6-triphenyl-1,2,3-triazine is crucial to understanding its fundamental chemical nature and potential for synthetic applications.

Table 2: Spectroscopic Data of a Related Triphenyl-Substituted Triazine Isomer

| Spectroscopic Data | 2,4,6-Triphenyl-1,3,5-triazine (B147588) |

| Melting Point (°C) | 232-235 |

| UV-Vis (λmax, nm) | ~250 and ~325 |

| Emission (λem, nm) | Varies with conditions |

| 1H NMR (δ, ppm) | Aromatic region |

| 13C NMR (δ, ppm) | Aromatic and triazine carbon signals |

Data for the isomeric 2,4,6-triphenyl-1,3,5-triazine is presented here due to the limited availability of specific data for 4,5,6-triphenyl-1,2,3-triazine. This data provides a point of comparison for the potential properties of the target compound. nih.govnih.gov

Potential for Advanced Functional Materials and Catalytic Applications

A thorough review of current scientific literature reveals a notable absence of research into the applications of 4,5,6-triphenyl-1,2,3-triazine in the realms of advanced functional materials and catalysis. This stands in sharp contrast to its widely studied isomer, 2,4,6-triphenyl-1,3,5-triazine, which has been successfully integrated into various advanced technologies.

The research landscape is dominated by the 1,3,5-isomer due to its inherent thermal stability and robust photophysical properties, which make it an ideal core for molecules used in Organic Light-Emitting Diodes (OLEDs) and as a photocatalyst. acs.orgnih.gov For instance, dendrimers built around a 2,4,6-triphenyl-1,3,5-triazine core have been shown to be effective photocatalysts for the selective oxidation of benzylamines. nih.govacs.org The electron-deficient nature of the 1,3,5-triazine ring is key to these functions.

Conversely, the study of 1,2,3-triazine derivatives has historically been concentrated on their biological activities, such as their potential as antitumor agents. nih.gov The inherent instability of the 1,2,3-triazine ring, which can undergo thermal or photochemical extrusion of dinitrogen (N₂), presents a significant challenge for its use in durable materials or in catalytic cycles that require thermal robustness.

While there is a mention of low-generation aromatic dendrimers with 1,2,3-triazine skeletons being explored, the literature quickly pivots to highlight the superior stability and properties of the 1,3,5-triazine analogs for material applications. nih.gov This suggests that while the 1,2,3-isomer is a known entity, its practical utility in materials science has been severely limited, likely by its chemical instability.

Table 1: Comparative Research Focus of Triphenyl-substituted Triazine Isomers

| Feature | 1,2,3-Triazine, 4,5,6-triphenyl- | 1,3,5-Triazine, 2,4,6-triphenyl- |

| Primary Research Area | Biological activity (e.g., antitumor) nih.gov | Functional materials, photocatalysis, OLEDs acs.orgnih.gov |

| Reported Stability | Lower; prone to N₂ extrusion wikipedia.org | High thermal and photophysical stability acs.orgnih.gov |

| Synthesis | Specialized and less common wikipedia.org | Straightforward cyclotrimerization |

| Data on Catalytic Use | Not reported in available literature | Documented as an effective photocatalyst nih.govacs.org |

| Data on Functional Materials | Not reported in available literature | Widely used as a core for OLED materials acs.org |

The potential of 4,5,6-triphenyl-1,2,3-triazine as a precursor for other complex molecules, via controlled ring-opening or rearrangement reactions, could be a fruitful avenue for future research. However, based on current and available scientific data, its direct application in advanced functional materials and catalysis remains hypothetical. The challenges posed by its synthesis and stability must first be overcome before it can be considered a viable alternative to its more robust 1,3,5-isomer.

特性

CAS番号 |

39672-37-2 |

|---|---|

分子式 |

C21H15N3 |

分子量 |

309.4 g/mol |

IUPAC名 |

4,5,6-triphenyltriazine |

InChI |

InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-24-23-21(19)18-14-8-3-9-15-18/h1-15H |

InChIキー |

GGUFVZFOCZNPEG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(N=NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

Synthetic Methodologies for 1,2,3 Triazine, 4,5,6 Triphenyl and Analogues

Overview of Established Synthetic Routes for 1,2,3-Triazine (B1214393) Systems

The construction of the 1,2,3-triazine ring has been approached through various synthetic pathways, primarily involving cycloaddition reactions, cascade rearrangements, and the use of specific precursors. These methods provide access to a range of substituted 1,2,3-triazines, forming the foundation for more complex target molecules.

Cycloaddition Reactions in 1,2,3-Triazine Ring Formation (e.g., Huisgen Cycloadditions)

Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic compounds. The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile, is a prominent method for forming five-membered rings and has been adapted for triazine synthesis. nih.govwikipedia.org While the classic Huisgen cycloaddition between an azide (B81097) and an alkyne typically yields a 1,2,3-triazole, variations and related cycloaddition strategies are pivotal for constructing the six-membered 1,2,3-triazine ring. taylorandfrancis.comchemeurope.comorganic-chemistry.org

Inverse electron-demand Diels-Alder (IEDDA) reactions of 1,2,3-triazines have been systematically studied, revealing that substituents on the triazine ring can significantly modulate reactivity and reaction scope. nih.govnih.gov For instance, electron-withdrawing groups at the C5 position of the 1,2,3-triazine can enhance its reactivity towards electron-rich dienophiles. nih.gov These reactions typically proceed with high regioselectivity, with the dienophile adding across the C4 and N1 positions of the triazine. nih.govacs.org The reaction of 1,2,3-triazines with amidines, for example, is remarkably fast and efficient, leading to the formation of pyrimidines after nitrogen extrusion. acs.org

A formal [5+1] cycloaddition has been reported for the synthesis of 1,2,3-triazine 1-oxides from vinyl diazo compounds and tert-butyl nitrite. organic-chemistry.org This method offers mild reaction conditions and high functional group tolerance. organic-chemistry.org The resulting 1,2,3-triazine 1-oxides can then be deoxygenated to afford the corresponding 1,2,3-triazines. organic-chemistry.orgacs.org

Cascade Rearrangement Sequences in Triazine Synthesis

Cascade reactions, or tandem reactions, offer an efficient approach to complex molecules from simple starting materials in a single operation. youtube.com In the context of triazine synthesis, cascade rearrangements can lead to the formation of the heterocyclic core through a series of intramolecular transformations. While detailed examples for the direct synthesis of 4,5,6-triphenyl-1,2,3-triazine via cascade rearrangements are not extensively documented, the thermal rearrangement of 2-azidocyclopropenes is a known, albeit specialized, method for preparing the 1,2,3-triazine ring system. wikipedia.org

More complex cascade reactions have been identified in the biosynthesis of 1,2,4-triazines, involving multiple enzymatic and non-enzymatic steps. acs.org While this pertains to a different isomer, it highlights the potential for intricate rearrangement pathways in triazine formation.

Approaches from Specific Precursors (e.g., 1,2,3-Triazolium-1-aminides)

The synthesis of 1,2,3-triazines can also be achieved from specific, pre-functionalized precursors. One such approach involves the N-amination of a symmetrical pyrazole (B372694) followed by an oxidative ring expansion to yield the 1,2,3-triazine ring. nih.gov This method has been successfully employed to prepare various substituted 1,2,3-triazines. nih.gov

Another notable precursor-based approach is the conversion of (Z)-4-aryl-2,4-diazido-2-alkenoates into 6-aryl-1,2,3-triazine-4-carboxylate esters under mild, metal-free basic conditions. organic-chemistry.org

Targeted Synthesis Strategies for 4,5,6-Triphenyl Substitution

The introduction of three bulky phenyl groups onto the 1,2,3-triazine core presents significant steric challenges. Synthesizing 4,5,6-triphenyl-1,2,3-triazine often requires adaptations of general methods or the development of novel pathways to accommodate the sterically demanding substituents.

Adaptations of General Triazine Syntheses for Sterically Demanding Substituents

One of the earliest and most direct methods for the synthesis of 4,5,6-triphenyl-1,2,3-triazine involves the thermolysis of 2,5-diphenyltetrazole. This reaction generates diphenylnitrile imine as a reactive intermediate, which then dimerizes to form the triphenyl-substituted triazine.

Another classical approach is the 1,3-dipolar cycloaddition of diphenylacetylene (B1204595) with hydrazoic acid. This reaction directly introduces the three phenyl groups in the desired positions on the triazine ring.

The synthesis of aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine (B147588) cores has been reported, showcasing methods to handle multiple phenyl substitutions on a triazine ring, albeit a different isomer. acs.org These syntheses often involve sequential nucleophilic substitutions on a cyanuric chloride core. nih.gov While not directly applicable to the 1,2,3-triazine isomer, the techniques for managing steric hindrance could be informative.

Exploration of Novel Reaction Pathways for Triphenylated Scaffolds

Research into novel pathways for constructing highly substituted triazines is ongoing. For instance, the reaction of 1,2,3-triazine itself with secondary amines leads to β-aminoenals, demonstrating the electrophilic character of the triazine ring. nih.gov While this reaction breaks down the triazine core, understanding its reactivity with various nucleophiles is crucial for developing new synthetic routes.

The synthesis of 1,2,3-triazine 1-oxides and their subsequent reactions offer a potential avenue for functionalization. nih.gov The site of nucleophilic attack on the triazine 1-oxide core can be influenced by the nucleophile, providing a tool for regioselective functionalization that could be adapted for the synthesis of triphenylated derivatives. nih.gov

Despite a comprehensive search for established synthetic methodologies for the specific chemical compound 1,2,3-Triazine, 4,5,6-triphenyl-, no definitive, scientifically validated synthesis routes for this exact molecule could be located in the available literature and chemical databases.

Key literature on the synthesis of the 1,2,3-triazine ring system describes several general approaches, including:

The thermal rearrangement of 2-azidocyclopropenes. wikipedia.org

The deoxygenation of precursor 1,2,3-triazine 1-oxides.

The intramolecular cyclization of specific azidoalkenoates.

While catalytic methods involving transition metals like palladium and copper, as well as metal-free and green chemistry approaches, are well-documented for other triazine isomers such as 1,3,5- and 1,2,4-triazines, this information does not extend to the specific 4,5,6-triphenyl-1,2,3-triazine isomer. researchgate.netnih.govnih.gov

Plausible synthetic pathways, such as the cycloaddition of diphenylacetylene with phenyl azide, were investigated. However, these reactions are well-established to yield 1,2,3-triazoles (a five-membered ring) through "click chemistry," rather than the six-membered 1,2,3-triazine ring. researchgate.netresearchgate.net Similarly, searches for the synthesis of this compound from potential precursors like triphenyl-substituted azirines or azidopyrroles did not yield any established methods.

Due to the absence of specific research findings on the synthesis, catalytic approaches, reaction optimization, and green chemistry considerations for 1,2,3-Triazine, 4,5,6-triphenyl-, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. Constructing an article on this topic would require speculation on reaction pathways and conditions that have not been experimentally verified, which would not meet the standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time.

Spectroscopic and Structural Data for 1,2,3-Triazine, 4,5,6-triphenyl- Not Found

Following a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific chemical compound 1,2,3-Triazine, 4,5,6-triphenyl- could not be located. The request for an article structured around its advanced spectroscopic and structural characterization cannot be fulfilled due to the absence of published research findings for this particular molecule.

The search for nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, essential for completing the specified outline, yielded no results for 4,5,6-triphenyl-1,2,3-triazine.

It is important to note that a significant body of research exists for a closely related isomer, 2,4,6-triphenyl-1,3,5-triazine . This compound, belonging to the s-triazine class, has been extensively synthesized and characterized. nih.govmdpi.compku.edu.cnekb.egsigmaaldrich.comacs.orgnih.gov Data for other triazine derivatives, such as those with different substitution patterns or belonging to the 1,2,4-triazine (B1199460) isomeric class, are also available. rsc.orgtdx.catnist.govchemicalbook.comchemicalbook.com However, this information is not applicable to the requested subject, 1,2,3-Triazine, 4,5,6-triphenyl-, as per the strict constraints of the query.

The lack of accessible data suggests that 4,5,6-triphenyl-1,2,3-triazine may be a compound that is not well-studied, is synthetically challenging to produce, or possesses inherent instability, limiting its characterization and documentation in scientific literature. Therefore, without the foundational experimental data, the generation of a scientifically accurate article detailing its spectroscopic properties is not possible at this time.

Advanced Spectroscopic and Structural Characterization of 1,2,3 Triazine, 4,5,6 Triphenyl

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Fluorescence Emission Profiles and Quantum Yield Determinations

The fluorescence characteristics of triazine derivatives are of significant interest due to their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs). While extensive research has been conducted on the fluorescence of 1,3,5-triazine (B166579) isomers, detailed experimental data on the fluorescence emission profiles and quantum yields of 1,2,3-triazine (B1214393), 4,5,6-triphenyl- are not extensively documented in the available literature.

However, studies on related 1,3,5-triazine derivatives provide insights into the expected behavior. For instance, dendrimers incorporating 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have shown significant fluorescence, with quantum yields (ΦF) as high as 0.78. acs.orgnih.gov These high quantum yields are attributed to the rigid structure and the efficient charge transfer characteristics of the triazine core. nih.govresearchgate.net The emission spectra of these related compounds are often influenced by the nature of the substituent groups and the extent of π-conjugation. acs.orgnih.gov For 1,2,3-triazine, 4,5,6-triphenyl-, it is anticipated that the triphenyl substitution would lead to a complex fluorescence profile, likely with emissions in the UV-A or visible region, though specific emission maxima and quantum yield values await experimental determination.

Solvatochromic Behavior Studies

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key indicator of the change in the dipole moment of a molecule upon electronic excitation. This phenomenon is particularly relevant for understanding the nature of excited states in polar molecules.

While specific solvatochromic studies on 1,2,3-triazine, 4,5,6-triphenyl- are scarce in the reviewed literature, the behavior of related triazine compounds offers valuable parallels. For example, some 1,3,5-triazine derivatives exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. nih.gov This suggests that the excited state is more polar than the ground state. In contrast, some studies on extended 2,4,6-triphenyl-1,3,5-triazines have shown relatively solvent-insensitive absorption but a very solvent-sensitive emission. mdpi.com This behavior is consistent with the formation of a more polar, charge-transfer excited state. mdpi.com

For 1,2,3-triazine, 4,5,6-triphenyl-, a systematic study of its absorption and emission spectra in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic properties. Such a study would involve measuring the absorption and emission maxima in solvents like hexane, toluene, dichloromethane, and acetonitrile (B52724) and correlating the spectral shifts with solvent polarity parameters like the Reichardt’s dye parameter (ET(30)). mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 1,2,3-triazine, 4,5,6-triphenyl-, with a molecular formula of C₂₁H₁₅N₃, HRMS would be used to confirm its exact mass.

The theoretical exact mass of 1,2,3-triazine, 4,5,6-triphenyl- can be calculated using the masses of the most abundant isotopes of its constituent elements (C, H, N). An experimentally obtained HRMS spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio (m/z) that should match the calculated value to within a few parts per million (ppm), thus confirming the molecular formula. While specific HRMS data for this exact isomer was not found in the searched literature, the table below illustrates how such data would be presented.

Table 1: Illustrative HRMS Data for C₂₁H₁₅N₃

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

| [M]⁺ | 309.1266 | Data not available | Data not available |

| [M+H]⁺ | 310.1344 | Data not available | Data not available |

No specific experimental HRMS data for 1,2,3-triazine, 4,5,6-triphenyl- was found in the reviewed literature.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise arrangement of atoms in three-dimensional space.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

To date, a single-crystal X-ray diffraction study for the parent compound 1,2,3-triazine, 4,5,6-triphenyl- has not been reported in the surveyed literature. However, the crystal structure of the related compound, 4,5,6-triphenyl-1,2,3-triazine 2-oxide, has been determined, providing valuable insights into the potential solid-state conformation of the parent molecule. The successful growth of single crystals of 1,2,3-triazine, 4,5,6-triphenyl- would be a critical step to fully elucidate its three-dimensional structure.

Analysis of Bond Lengths, Bond Angles, and Molecular Conformation

Without a crystal structure, a definitive analysis of the bond lengths, bond angles, and molecular conformation of 1,2,3-triazine, 4,5,6-triphenyl- is not possible. However, based on the structures of related aromatic heterocyclic compounds and theoretical calculations, certain predictions can be made. The 1,2,3-triazine ring is expected to be nearly planar. wikipedia.org The C-C bond lengths within the phenyl rings would be typical of aromatic systems (approximately 1.39 Å). The C-N and N-N bond lengths within the triazine ring would be intermediate between single and double bonds, reflecting the aromatic character of the ring. The phenyl groups would likely be twisted out of the plane of the triazine ring to minimize steric hindrance.

Table 2: Predicted Bond Parameters for 1,2,3-Triazine, 4,5,6-triphenyl-

| Parameter | Predicted Value/Range |

| Bond Lengths (Å) | |

| N1-N2 | Data not available |

| N2-N3 | Data not available |

| N3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-C6 | Data not available |

| C6-N1 | Data not available |

| C-C (phenyl) | ~1.39 |

| C-H (phenyl) | ~1.08 |

| **Bond Angles (°) ** | |

| C6-N1-N2 | Data not available |

| N1-N2-N3 | Data not available |

| N2-N3-C4 | Data not available |

| N3-C4-C5 | Data not available |

| C4-C5-C6 | Data not available |

| C5-C6-N1 | Data not available |

| Torsion Angles (°) | |

| Phenyl ring twist angle | Data not available |

No specific experimental crystallographic data for 1,2,3-triazine, 4,5,6-triphenyl- was found in the reviewed literature.

Investigation of Aromaticity and Planarity of the 1,2,3-Triazine Ring

The aromaticity of the 1,2,3-triazine ring is a topic of considerable theoretical interest. Like benzene (B151609), the 1,2,3-triazine ring is a six-membered heterocycle with 6 π-electrons, conforming to Hückel's (4n+2) rule for aromaticity (with n=1). However, the presence of three adjacent nitrogen atoms introduces significant electronic perturbations compared to benzene.

The planarity of the ring is a prerequisite for aromaticity. While the parent 1,2,3-triazine is predicted to be planar, the bulky triphenyl substituents in 1,2,3-triazine, 4,5,6-triphenyl- could potentially induce some deviation from planarity. A definitive assessment of the planarity and a quantitative evaluation of the aromaticity (for instance, through calculations of nucleus-independent chemical shifts, NICS) would require either experimental X-ray crystallographic data or high-level computational studies.

Reactivity and Reaction Mechanisms of 1,2,3 Triazine, 4,5,6 Triphenyl

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition Reactions

The IEDDA reaction is a cornerstone of modern heterocyclic synthesis, providing a powerful tool for the construction of complex nitrogen-containing ring systems. nih.gov In this type of reaction, an electron-deficient diene, such as a triazine, reacts with an electron-rich dienophile. wikipedia.org The 1,2,3-triazine (B1214393) core, being electron-deficient due to the presence of three nitrogen atoms, is a competent diene in IEDDA reactions. sigmaaldrich.comnih.gov

Mechanistic Pathways and Regioselectivity Studies

The generally accepted mechanism for the IEDDA reaction of 1,2,3-triazines involves a [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂), which is a thermodynamically favorable process that drives the reaction forward. acs.orgresearchgate.net The resulting dihydropyridine (B1217469) or related heterocyclic intermediate then aromatizes to furnish the final stable product. nih.gov

A critical aspect of these reactions is their regioselectivity. For unsymmetrically substituted 1,2,3-triazines, the initial cycloaddition can occur across different positions of the triazine ring. However, studies on various 1,2,3-triazine systems have shown that cycloaddition predominantly occurs across the N1/C4 or N2/C5 positions. nih.gov In the case of 4,5,6-triphenyl-1,2,3-triazine, the substitution pattern influences the electronic distribution and steric accessibility of the ring, thereby directing the approach of the dienophile. Research indicates that cycloaddition is often highly regioselective, with the specific outcome depending on the nature of the dienophile and the reaction conditions. nih.govnih.gov

Scope and Limitations with Various Dienophiles

The scope of dienophiles that can participate in IEDDA reactions with 4,5,6-triphenyl-1,2,3-triazine is broad, though not without limitations. The reactivity of the triazine is significantly influenced by its substituents.

Electron-Rich Olefins (Enamines): Enamines are excellent dienophiles for IEDDA reactions with 1,2,3-triazines. The reaction of 4,5,6-triphenyl-1,2,3-triazine with enamines typically proceeds to give pyridine (B92270) derivatives after nitrogen extrusion and subsequent elimination of the amine moiety. nih.gov However, the reaction can sometimes be sluggish and may require elevated temperatures. nih.gov

Alkynes (Ynamines): Ynamines, which are highly electron-rich alkynes, are also effective dienophiles. Their reaction with 1,2,3-triazines leads to the formation of highly substituted pyridines. nih.gov The reaction with less electron-rich alkynes, such as phenylacetylene, may require more forcing conditions and the presence of electron-withdrawing groups on the triazine ring to proceed efficiently. nih.gov

Amidines: Amidines can act as C=N dienophiles in IEDDA reactions. The reaction of 1,2,3-triazines with amidines has been shown to be highly regioselective, yielding pyrimidine (B1678525) products. nih.govnih.gov This provides a direct route to another important class of heterocyclic compounds.

The table below summarizes the reactivity of substituted 1,2,3-triazines with various dienophiles, highlighting the influence of substituents on reactivity.

| 1,2,3-Triazine Substituent | Dienophile | Product Type | Reactivity Notes |

| 4,5,6-triphenyl- | Enamines | Pyridine | Moderate reactivity, may require heating. nih.gov |

| 4,5,6-triphenyl- | Ynamines | Pyridine | Good reactivity with electron-rich ynamines. nih.gov |

| 4,5,6-triphenyl- | Amidines | Pyrimidine | Highly regioselective, forming pyrimidines. nih.govnih.gov |

| 5-Methoxycarbonyl- | Phenylacetylene | Pyridine | Reacts with less electron-rich alkynes where the unsubstituted and 5-phenyl versions do not. nih.gov |

Nitrogen Extrusion Processes and Subsequent Aromatization

The final step in the sequence is the aromatization of this intermediate. This can occur through various pathways, often involving the elimination of a small molecule. For instance, in reactions with enamines, the elimination of the secondary amine from the dihydropyridine intermediate furnishes the aromatic pyridine ring. nih.gov In some cases, particularly with less reactive dienophiles or when the aromatization step is slow, the inclusion of dehydrating agents like molecular sieves can be beneficial to drive the reaction to completion. nih.gov

Nucleophilic Addition Reactions

The electron-deficient nature of the 1,2,3-triazine ring also makes it susceptible to nucleophilic attack. nih.gov This reactivity provides an alternative pathway for the functionalization of the triazine core, distinct from cycloaddition reactions.

Identification of Preferred Sites for Nucleophilic Attack

Computational and experimental studies have been conducted to identify the preferred sites for nucleophilic addition to the 1,2,3-triazine ring. nih.govnih.gov For the parent 1,2,3-triazine, nucleophilic attack is generally favored at the C4 and C6 positions. nih.govnih.gov In the case of 4,5,6-triphenyl-1,2,3-triazine, the phenyl groups at these positions introduce significant steric hindrance, which can influence the site of attack.

Studies on related 1,2,3-triazine systems have shown that the site of nucleophilic attack can be highly dependent on the nature of the nucleophile. For instance, with certain nucleophiles, addition occurs preferentially at the C6 position, leading to ring-opened products after nitrogen loss. nih.gov In other cases, particularly with 1,2,3-triazine N-oxides, a reversal of regioselectivity is observed, with nucleophilic attack favoring the C4 position. nih.govnih.gov

Influence of Substituents on Reactivity and Selectivity

The electronic and steric properties of substituents on the 1,2,3-triazine ring play a crucial role in modulating its reactivity towards nucleophiles. Electron-withdrawing groups are expected to enhance the electrophilicity of the triazine ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

In 4,5,6-triphenyl-1,2,3-triazine, the phenyl groups can exert both electronic and steric effects. While the phenyl groups are generally considered to be weakly electron-withdrawing through inductive effects, their primary influence is likely steric, potentially hindering the approach of nucleophiles to the C4 and C6 positions. Research on substituted 5-bromo-1,2,3-triazines has demonstrated that nucleophilic aromatic substitution (SNA) can occur selectively at the C5 position, highlighting the nuanced interplay of electronic activation and steric hindrance in directing reactivity. acs.org

The following table outlines the observed sites of nucleophilic attack on the 1,2,3-triazine core with different nucleophiles.

| Nucleophile | Site of Attack on 1,2,3-Triazine Core | Product Type | Reference |

| Thiophenoxide | C6 | Ring-opened sulfide | nih.gov |

| Hydride (from NaBH₄) | C6 | Dihydrotriazine | nih.govnih.gov |

| Alkoxides (on 1,2,3-triazine 1-oxide) | C4 | Enoximes | nih.govnih.gov |

| Phenols (on 5-bromo-1,2,3-triazine) | C5 | 5-Aryloxy-1,2,3-triazine | acs.org |

Electrophilic Aromatic Substitution (EAS) Potentials

The 1,2,3-triazine ring is an electron-deficient aromatic system. This electron deficiency is a consequence of the presence of three electronegative nitrogen atoms, which significantly lower the resonance energy of the ring compared to benzene (B151609). youtube.com As a result, the triazine ring itself is generally deactivated towards electrophilic aromatic substitution (EAS). Reactions such as nitration and sulfonation, which are common for benzene and its derivatives, typically lead to ring cleavage rather than substitution on the triazine core. thieme-connect.de

While the heterocyclic ring is resistant to electrophilic attack, the three phenyl substituents on 4,5,6-triphenyl-1,2,3-triazine are susceptible to standard EAS reactions. These reactions would occur on the phenyl rings, directed by the existing substitution pattern, and would require an acid catalyst. masterorganicchemistry.com However, specific studies detailing the electrophilic substitution on the phenyl groups of this particular molecule are not extensively documented in the available literature. The primary challenge remains the potential for acid-catalyzed degradation of the sensitive 1,2,3-triazine ring under the harsh conditions often required for EAS.

In contrast to its inertness towards electrophiles, the electron-deficient nature of the triazine ring makes it prone to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present on the ring. youtube.comacs.org

Rearrangement Reactions

The 1,2,3-triazine skeleton can participate in various rearrangement reactions, often driven by thermal or photochemical stimuli. These transformations can lead to significant structural changes, including alterations in ring size.

Ring Expansion and Ring Contraction Mechanisms

While specific studies on the ring expansion or contraction of 4,5,6-triphenyl-1,2,3-triazine are limited, related triazine isomers provide insight into potential reaction pathways. For instance, the photolysis of 3,5,6-triphenyl-1,2,4-triazine (B1609432) in triethylamine (B128534) has been shown to induce ring contraction, though the mechanism for the 1,2,3-isomer may differ. researchgate.net

Ring expansion has been observed in derivatives of the less stable 2,5-dihydro-1,2,3-triazine. maynoothuniversity.ie This process is proposed to occur via a dipolar intermediate that results from the cleavage of a C-N bond, initiating the expansion. maynoothuniversity.ie It is plausible that under specific energetic conditions (e.g., photolysis or thermolysis), 4,5,6-triphenyl-1,2,3-triazine could undergo nitrogen extrusion (N₂) to form a reactive intermediate, which could then rearrange to other cyclic or acyclic structures.

Table 1: Examples of Rearrangement Reactions in Triazine Systems

| Triazine Derivative | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 3,5,6-Triphenyl-1,2,4-triazine | Broad band UV irradiation in triethylamine | Ring contraction products | researchgate.net |

| 1,2,3-Triazolium-1-aminides | Reaction with propiolate esters | 2,5-Dihydro-1,2,3-triazine derivatives via rearrangement and ring expansion | maynoothuniversity.ie |

Intramolecular Rearrangements (e.g., N→C Rearrangements)

Intramolecular rearrangements are a key feature of azole and azine chemistry. In one documented case involving the reaction of 1,2,3-triazolium-1-aminides, a cascade of rearrangements, including a nitrogen-analog of the 1,5-rearrangement, leads to the formation of 2,5-dihydro-1,2,3-triazine derivatives. maynoothuniversity.ie This highlights the potential for atoms within the heterocyclic core to shift positions, leading to new isomeric structures. While not directly documented for the aromatic 4,5,6-triphenyl-1,2,3-triazine, such rearrangements could potentially be induced under high-energy conditions.

Oxidative Transformations and Stability Investigations

The stability of the 1,2,3-triazine ring is a critical factor in its chemistry, influencing its synthesis, storage, and reactivity.

Susceptibility to Oxidation and Oxidative Products

The 1,2,3-triazine ring is generally considered to be relatively stable towards oxidation due to its electron-deficient nature. In fact, some triazine derivatives, particularly those of the 1,3,5- and 1,2,4-isomers, have been investigated for their antioxidative properties. nih.govsemanticscholar.org Furthermore, dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core have been noted for their improved thermal stability and have been used as photocatalysts for the selective oxidation of other substrates, indicating the robustness of the triazine core under these conditions. nih.govacs.org

General Stability under Varied Chemical Conditions

Of the three triazine isomers, the 1,2,3-triazine system is the least stable, a fact attributed to the strain of three contiguous nitrogen atoms. maynoothuniversity.ieyoutube.com The parent ring is susceptible to ring-opening upon reaction with various nucleophiles. acs.org

However, the substitution with three phenyl groups in 4,5,6-triphenyl-1,2,3-triazine is expected to confer a significant degree of steric and electronic stability compared to the unsubstituted parent compound. Aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine core exhibit enhanced thermal stability. nih.gov While this pertains to the 1,3,5-isomer, it suggests that bulky aromatic substituents generally contribute to the robustness of the triazine ring.

The stability of 4,5,6-triphenyl-1,2,3-triazine would likely be compromised under strongly acidic or basic conditions, which could catalyze ring-opening or other degradative pathways.

Table 2: General Stability Characteristics of Triazine Rings

| Isomer | General Stability | Susceptibility | Notes on Substituted Derivatives | Reference |

|---|---|---|---|---|

| 1,2,3-Triazine | Least stable isomer | Prone to ring-opening by nucleophiles | Phenyl substitution likely enhances stability | maynoothuniversity.ieyoutube.comacs.org |

| 1,2,4-Triazine (B1199460) | More stable than 1,2,3-isomer | Can undergo ring contraction | Used in various chemical syntheses | researchgate.netrsc.org |

| 1,3,5-Triazine (B166579) | Most stable isomer | Resistant to electrophilic substitution; hydrolyzes in water | Triphenyl derivatives show high thermal stability | thieme-connect.denih.gov |

Computational and Theoretical Chemistry of 1,2,3 Triazine, 4,5,6 Triphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are powerful tools for investigating the properties of molecules like 4,5,6-triphenyl-1,2,3-triazine. Methodologies such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties would be employed to gain a deeper understanding of this molecule.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 4,5,6-triphenyl-1,2,3-triazine, this process would involve calculating the total electronic energy at various atomic arrangements and finding the geometry with the minimum energy.

A comprehensive study would involve identifying all possible stable conformers and their relative energies to determine the most likely structure of the molecule under standard conditions.

Electronic Structure Analysis (e.g., Electron Density Distribution, Charge Localization)

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the distribution of electrons within the molecule. For 4,5,6-triphenyl-1,2,3-triazine, this analysis would likely reveal the electron-deficient nature of the 1,2,3-triazine (B1214393) ring due to the high electronegativity of the nitrogen atoms.

Calculations of electron density distribution and electrostatic potential maps would visualize regions of high and low electron density. This would allow for the identification of electrophilic and nucleophilic sites within the molecule. The nitrogen atoms of the triazine ring would be expected to show localized negative charges, making them potential sites for interaction with electrophiles. Conversely, the carbon atoms of the triazine ring and the attached phenyl groups would carry partial positive charges.

Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For aromatic systems like 4,5,6-triphenyl-1,2,3-triazine, these transitions would primarily be of the π → π* type. Some literature suggests that related 1,2,3-triazine derivatives exhibit absorption maxima in the range of 300–340 nm. researchgate.net A detailed computational study would provide theoretical values for the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

NMR Chemical Shifts: The magnetic shielding of the various nuclei (¹H and ¹³C) in the molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These shielding values can then be converted into NMR chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The predicted NMR spectra would be invaluable for confirming the structure of the molecule and assigning the signals observed in experimental NMR spectra.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the energies and spatial distributions of their molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

For 4,5,6-triphenyl-1,2,3-triazine, the HOMO would likely be localized on the electron-rich phenyl groups, while the LUMO would be centered on the electron-deficient 1,2,3-triazine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. It has been noted that 1,2,3-triazines, in general, possess lowered LUMO energy levels, which is consistent with their electron-deficient character. documentsdelivered.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the outcome of chemical reactions. By analyzing the spatial distribution (shape) and phase of the HOMO and LUMO, one can predict how 4,5,6-triphenyl-1,2,3-triazine would interact with other reagents.

For instance, in a reaction with an electrophile, the reaction would be predicted to occur at the site where the HOMO has the largest electron density. Conversely, in a reaction with a nucleophile, the site of attack would be predicted by the location of the largest lobe of the LUMO. This type of analysis is fundamental in understanding and predicting the regioselectivity of chemical reactions involving this molecule.

Calculations of Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate the ease with which a molecule can lose or gain an electron, respectively. For triazine derivatives, these values are of particular interest due to their applications in electronic materials.

Computational methods, such as the Outer Valence Green Function (OVGF) technique combined with semiempirical methods like PM3, have been successfully used to calculate the ionization energies of various triazines. While specific data for 4,5,6-triphenyl-1,2,3-triazine is not extensively reported in the provided results, studies on related triazine and tetrazine derivatives show that the OVGF(PM3) method provides satisfactory quantitative agreement with experimental ionization potentials. It has been noted that strong electron-donating groups can lead to an inversion in the ordering of the highest occupied molecular orbitals (HOMOs).

For the broader class of triazines, computational studies have been essential in interpreting photoelectron spectra. The electron-accepting nature of the triazine core is a key feature, influencing its electronic properties. In derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588), the lowest unoccupied molecular orbital (LUMO) level is significantly lower compared to similar acceptor molecules, which enhances its electron-withdrawing capacity.

Table 1: Calculated Electronic Properties of Related Triazine Derivatives

| Compound/Method | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Ionization Potential (eV) |

|---|---|---|---|

| 1,2,3-Triazine (OVGF/PM3) | Data not available | Data not available | ~9.72 (parent s-tetrazine) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species and the determination of energy profiles of reaction pathways.

While specific studies detailing the transition state characterization and activation energy barriers for reactions involving 4,5,6-triphenyl-1,2,3-triazine were not found, research on the thermal ring-opening of related nih.govcsic.estriazin-4(3H)-one systems provides a framework for how such investigations are conducted. mdpi.com These studies propose reaction mechanisms, such as a thermal ring-opening followed by a [4+2]-cycloaddition, which could be computationally modeled to identify transition states and calculate activation energies. mdpi.com The synthesis of other 1,2,3-triazine compounds has also been studied, with reaction mechanisms proposed that could be further investigated through computational means. researchgate.net

Fukui functions are a concept within density functional theory used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. A study on the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxide, which unexpectedly produces 2,4,6-triphenyl-1,3,5-triazine, utilized Fukui functions to estimate and compare the reactivity of the reactants. researchgate.net This approach helps to rationalize the observed divergent electrochemical properties and identify the preferred sites for chemical reactions. researchgate.net By calculating the Fukui functions for 1,2,3-triazine, 4,5,6-triphenyl-, one could predict its reactivity towards various reagents.

Investigation of Non-Covalent Interactions

Non-covalent interactions play a critical role in the supramolecular chemistry and material properties of aromatic compounds like 4,5,6-triphenyl-1,2,3-triazine.

The planar structure of the triazine core and the presence of multiple phenyl rings in 4,5,6-triphenyl-1,2,3-triazine suggest a high propensity for π-π stacking and CH/π interactions. Computational studies on 2,4,6-triphenyl-1-phosphabenzenes, which are structurally analogous, have shown that the flexible arrangement of aromatic rings is advantageous for self-assembly through π-stacking effects. researchgate.net These studies revealed that the rotational barrier of the phenyl groups is influenced by the nature of the central six-membered ring, which in turn affects the stacking interactions. researchgate.net Similar computational analyses could quantify the strength and geometry of π-π stacking and CH/π interactions in 4,5,6-triphenyl-1,2,3-triazine, providing insight into its crystal packing and behavior in condensed phases. The π–π* transitions are identified as the origin of strong absorption maxima in related dendrimers. acs.orgnih.gov

While 1,2,3-triazine, 4,5,6-triphenyl- itself does not have traditional hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen atoms. nih.gov In the presence of suitable donor molecules, it can participate in hydrogen bonding networks. For instance, studies on triphenylamine- and triazine-containing hydrogen-bonded complexes have shown the formation of moderate strength hydrogen bonds. csic.es Computational calculations in these studies predicted the geometry of these interactions, such as C–H···O and O–H···N contacts. csic.es Similarly, analysis of related triazine derivatives has shown the importance of intermolecular interactions, including hydrogen bonds, in their crystal packing. mdpi.com A computational analysis of 4,5,6-triphenyl-1,2,3-triazine in the presence of hydrogen bond donors would reveal the potential for and nature of such networks.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,3-Triazine, 4,5,6-triphenyl- |

| 2,4,6-triphenyl-1,3,5-triazine |

| 3,4-diphenyl-1,2,5-thiadiazole 1-oxide |

| 2,4,6-triphenyl-1-phosphabenzene |

| nih.govcsic.estriazin-4(3H)-one |

Research Findings on 1,2,3-Triazine, 4,5,6-triphenyl- in Advanced Chemical Applications

A thorough review of available scientific literature reveals a significant distinction in research focus between different isomers of triphenyl-triazine. The user's specified compound, 1,2,3-Triazine, 4,5,6-triphenyl- , which features a vicinal arrangement of nitrogen atoms, is not prominently documented in the context of advanced materials science applications such as organic optoelectronics or specialized polymers.

The synthesis of the general 1,2,3-triazine core is known, often involving methods like the thermal rearrangement of 2-azidocyclopropenes. wikipedia.org Research on 1,2,3-triazine derivatives has been noted, particularly for their biological activities, including potential antitumor properties. nih.gov However, detailed studies on the specific photophysical and electronic properties of 4,5,6-triphenyl-1,2,3-triazine and its integration into the advanced applications outlined in the request—OLEDs, OFETs, photovoltaics, CMPs, and COFs—are not present in the surveyed literature.

In contrast, the isomeric compound 1,3,5-Triazine (B166579), 2,4,6-triphenyl- (also known as 2,4,6-triphenyl-1,3,5-triazine), which has a symmetrical arrangement of nitrogen atoms, is extensively studied and forms the basis for a vast body of research in materials science. This isomer is frequently used as an electron-deficient core in materials for:

Organic Light-Emitting Diodes (OLEDs): Derivatives are widely used as electron-transport materials, host materials for phosphorescent emitters, and as core components of thermally activated delayed fluorescence (TADF) emitters. nih.govrsc.orgacs.orgrsc.org

Photovoltaics and Organic Solar Cells: The electron-accepting nature of the 1,3,5-triazine core makes it a valuable building block for non-fullerene acceptors and other components in organic solar cells. nih.gov

Covalent Organic Frameworks (COFs) and Polymers: The 2,4,6-triphenyl-1,3,5-triazine unit is a common building block for creating porous, crystalline COFs and conjugated microporous polymers (CMPs) with applications in photocatalysis and gas adsorption. researchgate.net

This significant body of research highlights the importance of the symmetrical 1,3,5-triazine core in designing functional organic materials. Unfortunately, this extensive research does not apply to the specific 1,2,3-triazine isomer requested.

Given the lack of specific data for 1,2,3-Triazine, 4,5,6-triphenyl- in the fields of organic optoelectronics and advanced polymer chemistry, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified subsection. The available information is almost exclusively centered on its symmetrical isomer, 1,3,5-triazine, 2,4,6-triphenyl-.

Advanced Applications of 1,2,3 Triazine, 4,5,6 Triphenyl in Chemical Sciences

Catalytic Applications

Evaluation as Photocatalysts (e.g., in Oxidative Coupling Reactions)

There is currently no available research evaluating 4,5,6-triphenyl-1,2,3-triazine as a photocatalyst in oxidative coupling reactions. In contrast, dendrimers featuring the 2,4,6-triphenyl-1,3,5-triazine (B147588) core have been successfully employed as innovative and efficient photocatalysts for the selective oxidation of various benzylamines to their corresponding N-benzylidene benzylamines under mild, metal-free conditions. nih.gov

These photocatalytic reactions are typically carried out at room temperature, under air, and with UV-LED irradiation (365 nm). researchgate.net The dendrimer with four 1,3,5-triazine (B166579) units has demonstrated particularly high catalytic performance, achieving quantitative yields in the synthesis of N-benzylidene benzylamine (B48309) in a short reaction time of three hours with a low catalyst loading of only 2.0 mol %. researchgate.net The scope of this photocatalytic oxidative coupling has been shown to be broad, accommodating benzylamines with both electron-donating and electron-withdrawing groups, as well as heterocyclic benzylamines and selected secondary amines. nih.gov The reusability of these dendrimer-based photocatalysts further enhances their practical appeal. researchgate.net

The proposed mechanism for these reactions involves the generation of reactive oxygen species. Experiments have shown that the presence of superoxide (B77818) radical scavengers significantly reduces the reaction conversion, suggesting the important role of O₂•⁻ in the oxidative coupling process. nih.gov

Exploration of Metal-Free Catalysis Potential

The potential of 4,5,6-triphenyl-1,2,3-triazine in metal-free catalysis is an area that has not been explored in the existing scientific literature. However, the broader class of triazines, particularly covalent triazine frameworks (CTFs) derived from the 1,3,5-triazine isomer, has emerged as a significant platform for metal-free catalysis. These materials are attractive due to their adjustable chemical and electronic structures, high porosity, and excellent stability.

A key advantage of using triazine-based materials in catalysis is the avoidance of metal contaminants. For instance, metal-free covalent triazine frameworks have been synthesized from 2,4,6-tricyano-1,3,5-triazine using trifluoromethanesulfonic acid as both a catalyst and a solvent in an open-system, liquid-phase synthesis. This method overcomes the issue of residual metal catalysts often encountered in conventional closed-system syntheses. nih.gov

Furthermore, dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been highlighted for their metal-free photocatalytic activity in the oxidative coupling of benzylamines, as detailed in the previous section. nih.govresearchgate.net The development of such systems underscores the potential of triazine-based molecules to serve as effective and environmentally benign catalysts.

Supramolecular Chemistry and Host-Guest Systems

Design and Synthesis of Molecular Tweezers with Triazine Spacers

Specific examples of the design and synthesis of molecular tweezers incorporating a 4,5,6-triphenyl-1,2,3-triazine spacer are not present in the current body of scientific work. However, the 2,4,6-triphenyl-1,3,5-triazine unit has been successfully utilized as a rigid spacer in the construction of molecular tweezers. These host molecules, characterized by two aromatic pincers, are capable of binding planar aromatic guests through π-π stacking interactions.

Molecular tweezers with a 2,4,6-triphenyl-1,3,5-triazine spacer and anthracene (B1667546) or acridine (B1665455) moieties as the "pincers" have been synthesized and studied. acs.org The synthesis of these tweezers can be achieved through Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, reacting 2,4-bis(3-bromophenyl)-6-phenyl-1,3,5-triazine with an anthryl boronic ester yields a molecular tweezer with anthracene pincers. csic.es

A fascinating aspect of these triazine-based tweezers is their diverse dimerization behavior in the solid state, driven by π-π stacking interactions. acs.org These dimeric structures can further self-assemble into highly organized supramolecular networks, demonstrating a pathway to construct higher-order structures from π-conjugated molecules. csic.es

Host-Guest Complexation with Aromatic Compounds

There is a lack of specific studies on the host-guest complexation of 4,5,6-triphenyl-1,2,3-triazine with aromatic compounds. The broader field of supramolecular chemistry, however, provides numerous examples of triazine-based hosts. The 1,3,5-triazine scaffold is a common building block for constructing a variety of oligomers, including linear and branched structures, macrocycles, and dendrimers, which exhibit interesting molecular recognition and self-assembly properties.

The ability of these synthetic receptors to bind guest molecules is often driven by non-covalent interactions such as hydrogen bonding, hydrophobic forces, and π-π stacking. While direct host-guest studies with 4,5,6-triphenyl-1,2,3-triazine are absent, the principles of molecular recognition observed in the 1,3,5-triazine systems provide a foundation for the potential design of hosts based on the 1,2,3-triazine (B1214393) isomer. The electron-deficient nature of the triazine ring, in general, can facilitate interactions with electron-rich aromatic guests. The specific geometry and electronic properties of the 4,5,6-triphenyl-1,2,3-triazine isomer would undoubtedly influence its binding preferences and the architecture of any resulting host-guest complexes.

Self-Assembly into Organized Supramolecular Networks

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of materials science. For triazine derivatives, this process is often driven by a combination of non-covalent interactions. While extensive research has been conducted on the self-assembly of 1,3,5-triazine derivatives, which readily form networks through hydrogen bonding and other interactions, specific studies on the self-assembly of 4,5,6-triphenyl-1,2,3-triazine are not prominently featured in the current scientific literature. Theoretical considerations suggest that the triphenyl-substituted 1,2,3-triazine core could participate in supramolecular assembly; however, experimental validation and detailed characterization of such networks are yet to be reported.

Mechanisms of Intermolecular Interactions (e.g., π-π Stacking, van der Waals)

Intermolecular forces are fundamental to understanding the solid-state packing and material properties of organic compounds. For aromatic systems like triphenyltriazines, π-π stacking and van der Waals forces are expected to be significant. In the case of 1,3,5- and 1,2,4-triazine (B1199460) derivatives, crystallographic studies have provided detailed insights into these interactions. For instance, studies on 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline (B12941466) have revealed the role of π-π interactions in its crystal packing. nih.gov However, a similar in-depth analysis of the intermolecular interactions specifically within the crystalline structure of 4,5,6-triphenyl-1,2,3-triazine is not currently available in published research.

Fluorescent Probes and Chemical Sensors

The development of fluorescent probes and sensors is an active area of research, with triazine derivatives showing promise due to their tunable electronic properties.

Rational Design of Fluorophores with Large Stokes Shifts

Fluorophores with large Stokes shifts are highly desirable for various imaging and sensing applications as they minimize self-quenching and improve signal-to-noise ratios. The design of such molecules often involves creating a system where significant structural relaxation occurs in the excited state. While there are reports on the synthesis of fluorescent 1,3,5-triazine derivatives with large Stokes shifts, achieved through mechanisms like excited-state intramolecular proton transfer (ESIPT) researchgate.net, there is a lack of specific research on the rational design and synthesis of 4,5,6-triphenyl-1,2,3-triazine-based fluorophores with this property.

Multi-Photon Absorption Properties for Advanced Imaging Techniques (e.g., Two-Photon Absorption)

Two-photon absorption (2PA) is a nonlinear optical phenomenon that allows for deeper tissue penetration and higher resolution in biological imaging. Star-shaped molecules with a triazine core have been investigated for their 2PA properties. Studies on extended 2,4,6-triphenyl-1,3,5-triazines have shown that they can be promising candidates for two-photon fluorescence bio-imaging. mdpi.com However, the multi-photon absorption properties of 4,5,6-triphenyl-1,2,3-triazine have not been specifically investigated or reported.

Liquid Crystalline Materials Development

The incorporation of rigid, disc-like cores such as triazine into molecular structures can lead to the formation of liquid crystalline phases. A new class of 2,4,6-triphenyl-1,3,5-triazine derivatives with long alkoxy side chains have been synthesized and shown to exhibit liquid-crystalline behavior and high photoluminescence quantum yields. researchgate.net Furthermore, the formation of liquid crystalline phases has been observed in triazine-based macromolecules through ionic interactions. nih.govekb.eg Despite these advancements with other isomers, there are no available studies detailing the synthesis or characterization of liquid crystalline materials based on the 4,5,6-triphenyl-1,2,3-triazine core.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings on 1,2,3-Triazine (B1214393), 4,5,6-triphenyl-

Academic research specifically on 1,2,3-triazine, 4,5,6-triphenyl- is notably sparse, highlighting a significant gap in the literature for this particular derivative. The majority of published work on triphenyl-substituted triazines has concentrated on the more stable 1,3,5-isomer. acs.orgsigmaaldrich.comacs.orgnih.gov Consequently, a summary of key findings for the 4,5,6-triphenyl-1,2,3-triazine is largely an extrapolation from the broader study of the 1,2,3-triazine ring system.

The core academic contributions to the parent 1,2,3-triazine class have centered on:

Synthesis: Development of synthetic routes, often contending with the inherent instability of the 1,2,3-triazine ring. researchgate.net

Reactivity: Elucidation of their unique reactivity, particularly in cycloaddition reactions and reactions with nucleophiles. nih.gov

Biological Activity: Exploration of the pharmacological potential of various substituted 1,2,3-triazines and their fused-ring analogues. nih.govresearchgate.netnih.gov

The instability of the 1,2,3-triazine ring, as compared to its other isomers, is a recurring theme in the literature and a primary reason for it being less explored. researchgate.net However, fused 1,2,3-triazine systems tend to exhibit greater stability. researchgate.net

Identification of Remaining Challenges and Unexplored Research Avenues

The study of 1,2,3-triazines is fraught with challenges that also represent significant opportunities for future research. The development of this field hinges on overcoming synthetic hurdles and gaining a more profound understanding of the underlying reaction mechanisms.

A primary challenge in the chemistry of 1,2,3-triazines is the development of high-yielding, versatile, and robust synthetic methodologies. While several methods exist, they often suffer from limitations in scope or require specialized starting materials.

Current Synthetic Approaches for Substituted 1,2,3-Triazines:

| Synthetic Method | Description | Starting Materials | Key Features |

| From Diazido-alkenoates | A convenient method for synthesizing 6-aryl-1,2,3-triazine-4-carboxylate esters under mild, metal-free basic conditions. researchgate.netorganic-chemistry.org | (Z)-4-aryl-2,4-diazido-2-alkenoates | Metal-free, mild conditions. researchgate.netorganic-chemistry.org |

| Deoxygenation of 1,2,3-Triazine 1-Oxides | An efficient method using trialkyl phosphites to produce a range of aromatic and aliphatic substituted 1,2,3-triazine-4-carboxylates. organic-chemistry.orgresearchgate.net | 1,2,3-Triazine 1-oxides | Convenient and inexpensive. organic-chemistry.orgresearchgate.net |

| Cyclative Cleavage of Pyrazolyltriazenes | A multi-step synthesis for previously inaccessible 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] organic-chemistry.orgenergetic-materials.org.cnresearchgate.nettriazines. beilstein-journals.orgbeilstein-archives.org | Pyrazolyltriazenes | Access to novel fused systems. beilstein-journals.orgbeilstein-archives.org |

| Diazotization and Cyclization | A classical approach involving the diazotization of o-amino-aminohydroximoyl heterocycles to form fused 4-amino-1,2,3-triazine N-oxides. researchgate.net | 2-Cyanoanilines, 3-Amino-4-cyanopyrazoles | Leads to fused and N-oxide derivatives. energetic-materials.org.cnresearchgate.net |

A significant challenge lies in the regioselective synthesis of unsymmetrically substituted 1,2,3-triazines. For instance, attempts to synthesize certain regioisomers of pyrazolo[3,4-d] organic-chemistry.orgenergetic-materials.org.cnresearchgate.nettriazines have been unsuccessful due to the high stability of triazene (B1217601) precursors, preventing the final cyclization step. beilstein-journals.orgbeilstein-archives.org The development of synthetic routes to compounds like 4,5,6-triphenyl-1,2,3-triazine, which lacks the stabilizing influence of fused rings or specific electron-withdrawing/donating groups, remains a formidable and unexplored task.

The reactivity of 1,2,3-triazines is complex and not fully understood. While they are known to participate in inverse electron demand Diels-Alder (IEDDA) reactions, recent studies suggest that alternative mechanistic pathways may be at play, particularly in reactions with nucleophiles like amidines. nih.gov

Competing Mechanistic Pathways in 1,2,3-Triazine Reactions:

| Pathway | Description | Key Intermediate | Evidence |

| Diels-Alder/Retro-Diels-Alder | The traditionally accepted mechanism for reactions with dienophiles. | A transient cycloadduct. | Expected for many cycloadditions. |

| Nucleophilic Addition/N₂ Elimination/Cyclization | A stepwise pathway now considered more likely for reactions with certain nucleophiles like amidines. nih.gov | A nucleophilic adduct to the triazine ring. | Kinetic and isotopic labeling studies. nih.gov |

A comprehensive understanding of the factors that govern the preferred reaction pathway is still lacking. The site of initial nucleophilic attack (C4 vs. C6) is also a subject of ongoing investigation and appears to be influenced by the nature of the nucleophile and the substitution pattern on the triazine ring. nih.gov Furthermore, the influence of external factors, such as pH, on the reaction mechanisms of triazines has been shown to lead to completely different product outcomes, an area that warrants deeper investigation for the 1,2,3-triazine isomer. nih.gov

Q & A

Q. What are the key challenges in synthesizing 4,5,6-triphenyl-1,2,3-triazine, and how can they be methodologically addressed?

The synthesis of 1,2,3-triazine derivatives is complicated by their inherent instability and limited synthetic routes compared to 1,3,5-triazine isomers . For 4,5,6-triphenyl-substituted derivatives, the primary challenges include:

- Regioselective functionalization : The positions of nitrogen atoms in the triazine ring limit conventional substitution reactions. Thermal rearrangement of 2-azidocyclopropenes or condensation of amidrazones with 1,2-dicarbonyl compounds are viable but require precise temperature control (-35°C to reflux conditions) to avoid side reactions .

- Purification : The phenyl substituents increase hydrophobicity, necessitating methanol extraction and recrystallization for isolation .

- Yield optimization : Using DIPEA (N,N-diisopropylethylamine) as a base improves reaction efficiency by minimizing protonation of intermediates .

Table 1 : Common Synthetic Routes for 1,2,3-Triazine Derivatives

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4,5,6-triphenyl-1,2,3-triazine?

- 1H-NMR : Proton environments of phenyl groups (δ 7.07–7.42 ppm) and triazine ring protons (if present) provide structural confirmation .

- X-ray crystallography : Resolves regiochemistry of substituents and confirms planarity of the triazine ring, critical for stability studies .

- Mass spectrometry (HRMS) : Validates molecular formula, particularly for derivatives with isotopic labeling (e.g., 15N tracing in biosynthetic studies) .

Q. How does the instability of 1,2,3-triazine cores impact experimental design for 4,5,6-triphenyl derivatives?

The electron-deficient triazine ring is prone to hydrolysis and ring-opening under acidic or aqueous conditions. Mitigation strategies include:

- Anhydrous conditions : Use of dried solvents and inert atmospheres during synthesis .

- Stabilizing substituents : Electron-donating groups (e.g., phenyl) at the 4,5,6 positions enhance resonance stabilization .

- Low-temperature storage : Storage at -20°C in desiccated environments prolongs shelf life .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce diverse substituents to 4,5,6-triphenyl-1,2,3-triazine?

- Catalyst screening : Pd(PPh3)4 or Pd2(dba)3 with ligands (e.g., XPhos) improve coupling efficiency for aryl boronic acids .

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance solubility of triazine intermediates.

- Additives : K2CO3 or Cs2CO3 as bases facilitate transmetallation steps in Suzuki-Miyaura reactions .

- Temperature gradients : Stepwise heating (50°C → 100°C) minimizes decomposition of the triazine core .

Q. What mechanistic insights govern the inverse electron demand Diels-Alder (IEDDA) reactivity of 4,5,6-triphenyl-1,2,3-triazine?

- Substituent effects : Electron-withdrawing groups (e.g., CO2Me) at the C5 position increase reactivity by lowering the LUMO energy of the triazine, enabling cycloaddition with electron-rich dienophiles (e.g., enamines) .

- Regioselectivity : The 1,2,3-triazine reacts preferentially at the C5-N2 bond, as demonstrated in the synthesis of dihydrolysergic acid derivatives .

- Kinetic studies : Stopped-flow NMR or UV-Vis spectroscopy can track reaction rates under varying temperatures .

Q. How can isotopic labeling and enzyme inhibition assays elucidate the biosynthetic pathway of 1,2,3-triazine moieties in fungal systems?

- 15N tracing : Incorporation of 15N-labeled nitric oxide (NO) identifies RNS (reactive nitrogen species) as nitrogen donors for triazine ring formation in Lepista sordida .

- NOS inhibition : Treating fungi with L-NAME (NOS inhibitor) reduces 2-azahypoxanthine production, confirming the role of nitric oxide synthase in biosynthesis .

Q. What strategies enhance the biological activity of 4,5,6-triphenyl-1,2,3-triazine derivatives in anticancer studies?

- Structure-activity relationship (SAR) : Introducing hydrophilic groups (e.g., -SO3H) at peripheral positions improves solubility and cellular uptake .

- Combinatorial libraries : Solid-phase synthesis with triazole or thiourea moieties increases bioactivity diversity .

- In silico modeling : Docking studies with topoisomerase II or kinase targets guide rational design .

Table 2 : Reported Biological Activities of 1,2,3-Triazine Derivatives

Q. How do steric and electronic factors influence regioselectivity in nucleophilic substitution reactions of 4,5,6-triphenyl-1,2,3-triazine?

- Steric hindrance : Bulky phenyl groups at positions 4,5,6 direct nucleophiles (e.g., amines) to the less hindered C2 position .

- Electronic effects : Electron-withdrawing substituents activate specific ring positions for SNAr (nucleophilic aromatic substitution), as seen in the synthesis of hydrazine derivatives .

- Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states in SN2-like mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。